molecular formula C16H18N2O6 B6348225 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-24-8

4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348225
CAS No.: 1326809-24-8
M. Wt: 334.32 g/mol
InChI Key: JYNRKBPNWZASMT-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the nitration of benzene to produce 4-nitrobenzoic acid. This intermediate is then subjected to further chemical reactions to introduce the spirocyclic structure and carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and solvents, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the nitro group to a carboxylic acid.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing a functional group with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Iron powder and hydrochloric acid (Fe/HCl).

  • Substitution: : Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

  • Oxidation: : 4-nitrobenzoic acid.

  • Reduction: : 4-aminobenzoic acid.

  • Substitution: : Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be used as a probe to study enzyme activity and protein interactions.

Medicine

Industry

In industry, it can be used as a precursor for the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and carboxylic acid moiety play crucial roles in binding to enzymes or receptors, leading to biological or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzoyl chloride

  • 4-Nitrobenzoic acid

  • 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: is unique due to its spirocyclic structure, which is not commonly found in similar compounds

Properties

IUPAC Name

4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c19-14(11-4-6-12(7-5-11)18(22)23)17-13(15(20)21)10-24-16(17)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNRKBPNWZASMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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